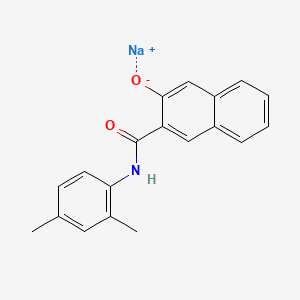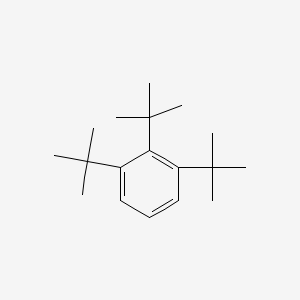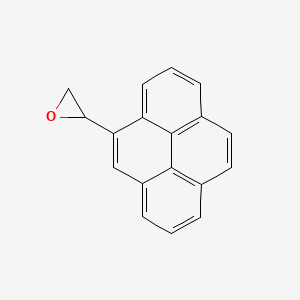
Cyclopropanecarboxylic acid, 3-(3,3-dimethyloxiranyl)-2,2-dimethyl-,2-methyl-4-oxo-3-(2-propenyl)-2-cyclopenten-1-yl ester, (1R-(1alpha(S*),3beta(R*)))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarboxylic acid, 3-(3,3-dimethyloxiranyl)-2,2-dimethyl-,2-methyl-4-oxo-3-(2-propenyl)-2-cyclopenten-1-yl ester, (1R-(1alpha(S*),3beta(R*)))- is a complex organic compound with a unique structure that includes a cyclopropane ring, an oxirane ring, and a cyclopentenyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 3-(3,3-dimethyloxiranyl)-2,2-dimethyl-,2-methyl-4-oxo-3-(2-propenyl)-2-cyclopenten-1-yl ester involves multiple steps, starting from readily available precursors. The process typically includes the formation of the cyclopropane ring through cyclopropanation reactions, followed by the introduction of the oxirane ring via epoxidation. The final steps involve esterification and cyclization to form the cyclopentenyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is designed to be scalable and efficient, ensuring consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropanecarboxylic acid, 3-(3,3-dimethyloxiranyl)-2,2-dimethyl-,2-methyl-4-oxo-3-(2-propenyl)-2-cyclopenten-1-yl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can occur at the ester or oxirane sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions include ketones, diols, and substituted esters, depending on the specific reaction pathway and conditions used.
Aplicaciones Científicas De Investigación
Cyclopropanecarboxylic acid, 3-(3,3-dimethyloxiranyl)-2,2-dimethyl-,2-methyl-4-oxo-3-(2-propenyl)-2-cyclopenten-1-yl ester has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The cyclopropane and oxirane rings are reactive sites that can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (1R-trans)-
- Cyclohexanecarboxylic acid
- Chrysanthemic acid
Uniqueness
Cyclopropanecarboxylic acid, 3-(3,3-dimethyloxiranyl)-2,2-dimethyl-,2-methyl-4-oxo-3-(2-propenyl)-2-cyclopenten-1-yl ester is unique due to its combination of cyclopropane, oxirane, and cyclopentenyl ester functionalities. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
72598-26-6 |
|---|---|
Fórmula molecular |
C19H26O4 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
[(1R)-2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl] (1R,3S)-3-[(2S)-3,3-dimethyloxiran-2-yl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H26O4/c1-7-8-11-10(2)13(9-12(11)20)22-17(21)15-14(18(15,3)4)16-19(5,6)23-16/h7,13-16H,1,8-9H2,2-6H3/t13-,14-,15+,16+/m1/s1 |
Clave InChI |
KRZBETUILMXSBH-WCVJEAGWSA-N |
SMILES isomérico |
CC1=C(C(=O)C[C@H]1OC(=O)[C@@H]2[C@@H](C2(C)C)[C@H]3C(O3)(C)C)CC=C |
SMILES canónico |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C3C(O3)(C)C)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




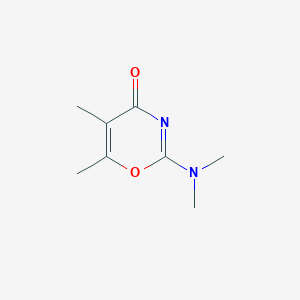
![ethyl N-[3-amino-4-chloro-6-(ethoxycarbonylamino)pyridin-2-yl]carbamate](/img/structure/B14458640.png)

![N-[2-(3-Oxoprop-1-en-1-yl)phenyl]acetamide](/img/structure/B14458651.png)

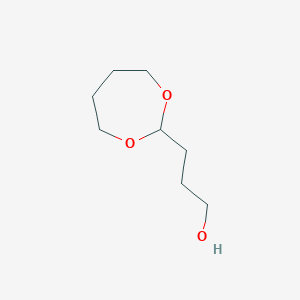
![2-amino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-6-methoxy-5-(methylamino)cyclohexane-1,4-diol](/img/structure/B14458665.png)
![Benzenesulfonamide, 4-[(2-pyridinylmethylene)amino]-](/img/structure/B14458669.png)

